molecular formula C11H23Cl2N2O5PS B14679653 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide CAS No. 37752-33-3

1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide

Cat. No.: B14679653
CAS No.: 37752-33-3
M. Wt: 397.3 g/mol
InChI Key: AFVFUWYAUGKNAZ-UHFFFAOYSA-N
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Description

1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide typically involves multiple steps. The process begins with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the 2-chloroethyl groups. The final step involves the esterification with methanesulfonate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield primary alcohols .

Scientific Research Applications

1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester)
  • 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Properties

CAS No.

37752-33-3

Molecular Formula

C11H23Cl2N2O5PS

Molecular Weight

397.3 g/mol

IUPAC Name

3-[2-chloroethyl-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]propyl methanesulfonate

InChI

InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-15(9-5-13)21(16)14(8-4-12)6-2-10-19-21/h2-11H2,1H3

InChI Key

AFVFUWYAUGKNAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN(CCCl)P1(=O)N(CCCO1)CCCl

Origin of Product

United States

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